molecular formula C10H13NO3 B1386276 Methyl 4-amino-3-ethoxybenzoate CAS No. 912839-50-0

Methyl 4-amino-3-ethoxybenzoate

Cat. No. B1386276
CAS RN: 912839-50-0
M. Wt: 195.21 g/mol
InChI Key: XMVGWAGVHNFMBT-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-ethoxybenzoate, also known as Methyl 4-amino-3-ethoxybenzoic acid, is a chemical compound used in a variety of scientific applications. It is a white crystalline solid and is soluble in water. It is also known as ethyl 4-amino-3-ethoxybenzoate, ethyl 4-amino-3-ethoxybenzoic acid, and ethyl 4-amino-3-ethoxybenzoate. This compound is used in a variety of scientific applications, including synthesis, research, and lab experiments.

Mechanism of Action

Methyl 4-amino-3-ethoxybenzoate 4-amino-3-ethoxybenzoate is an inhibitor of the enzyme cytochrome P450. It works by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing reactions. This inhibition of the enzyme can lead to the inhibition of metabolism of drugs and other compounds.
Biochemical and Physiological Effects
Methyl 4-amino-3-ethoxybenzoate 4-amino-3-ethoxybenzoate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which may lead to the inhibition of the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases. In addition, it has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-3-ethoxybenzoate 4-amino-3-ethoxybenzoate has several advantages and limitations for use in lab experiments. One advantage of using this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been shown to be an effective inhibitor of cytochrome P450, which can be useful for studying the metabolism of drugs and other compounds. However, there are some limitations to using this compound in lab experiments. It is toxic in high concentrations, and it can be difficult to accurately determine the concentration of the compound in a solution.

Future Directions

Methyl 4-amino-3-ethoxybenzoate 4-amino-3-ethoxybenzoate has a variety of potential future applications. One potential application is in the development of new drugs and pharmaceuticals. This compound has been shown to be an effective inhibitor of cytochrome P450, which could be useful for the development of new drugs and pharmaceuticals. Additionally, this compound could be used in the development of new methods for synthesizing peptides and other compounds. Finally, this compound could be used in the development of new methods for studying the activity of enzymes and other biochemical processes.

Scientific Research Applications

Methyl 4-amino-3-ethoxybenzoate 4-amino-3-ethoxybenzoate is used in a variety of scientific research applications. It is used as a substrate in enzymatic studies, as well as in the synthesis of peptides and other compounds. It is also used in the synthesis of drugs and pharmaceuticals, and in the synthesis of other chemicals.

properties

IUPAC Name

methyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVGWAGVHNFMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-ethoxybenzoate

CAS RN

912839-50-0
Record name methyl 4-amino-3-ethoxybenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Step B A suspension of methyl 3-ethoxy-4-nitrobenzoate (1 g, 4.4 mmol) and Pd/C (Aldrich, 10%, 0.1 g) in ethyl acetate (25 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 4-amino-3-ethoxy-benzoic acid methyl ester as a light yellow oil (0.8 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixed solution of methyl 3-ethoxy-4-nitrobenzoate (6.05 g) in methanol (100 ml) and THF (100 ml) was added 10% Pd/C (50% wet, 0.60 g), and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to give a crude product (5.21 g) of the title compound. The obtained crude product was used for the next reaction without further purification.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.